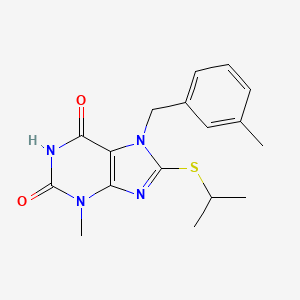
rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis is a complex organic compound featuring a piperidine ring, an amino group, and a difluorophenyl group. This compound falls under the category of stereoisomers due to its specific 3R,4S configuration. Stereoisomers are molecules that have the same molecular formula but differ in spatial arrangement, giving them unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis typically involves multi-step organic synthesis. One common route starts with the formation of the piperidine ring followed by selective substitution reactions to introduce the difluorophenyl and amino groups in the desired positions.
Formation of Piperidine Ring: This can be achieved through a reductive amination of 3,4-difluorobenzaldehyde with tert-butyl piperidine-1-carboxylate.
Introduction of Amino Group: A nitration reaction followed by reduction is used to convert a nitro group on the piperidine ring to an amino group.
Configuration Control: Chiral catalysts or reagents are employed to ensure the correct stereochemistry at the 3R,4S positions.
Industrial Production Methods: Industrial synthesis might employ similar steps but optimized for large scale, such as:
Continuous flow reactors for improved reaction efficiency and safety.
Catalysts and reagents that are cost-effective and readily available.
Purification steps like crystallization and chromatography scaled up for mass production.
化学反応の分析
Types of Reactions:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The difluorophenyl group can undergo hydrogenation to remove the fluorine atoms.
Substitution: The piperidine ring can undergo various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Use of agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Reduced phenyl derivatives.
Substitution: Alkylated or acylated piperidines.
科学的研究の応用
This compound holds significance in various fields:
Chemistry: Useful in the study of stereoisomerism and synthetic methodologies.
Biology: Used to understand the interaction of small molecules with biological targets.
Medicine: Potential therapeutic applications owing to its structural features that may interact with biological receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action, particularly in medicinal chemistry, involves binding to specific receptors or enzymes due to its unique 3R,4S configuration. Its difluorophenyl group can engage in halogen bonding with biological targets, while the piperidine ring enhances membrane permeability.
類似化合物との比較
3-amino-4-(3,4-dichlorophenyl)piperidine-1-carboxylate: Similar backbone but with chlorine atoms instead of fluorine.
3-amino-4-(3,4-dimethylphenyl)piperidine-1-carboxylate: Methyl groups instead of fluorine, affecting lipophilicity and reactivity.
Uniqueness: The presence of the difluorophenyl group distinguishes this compound due to its strong electron-withdrawing properties, enhancing its reactivity and interaction with biological molecules compared to its chlorinated or methylated analogs.
There you have it—a deep dive into the world of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis! Hope it hits the mark. Anything else sparking your curiosity tonight?
特性
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNLRJVAIEXBN-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)
![2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2816042.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2816043.png)
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)


![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)




![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)
![5-Fluoro-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2816060.png)
